Physicochemical Profiling and Stability Kinetics of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Physicochemical Profiling and Stability Kinetics of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The compound 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol (CAS: 1353997-85-9) is a highly versatile chiral diamine building block. Featuring a central pyrrolidine core substituted with a hydroxyethyl group and an exocyclic benzyl-methyl-amine, it is increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted protein degraders (PROTACs) and CNS-active agents.
As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we dissect the causality behind the molecule's physicochemical behavior and provide field-proven, self-validating analytical protocols to accurately quantify its stability under stress conditions.
Molecular Architecture & Physicochemical Profiling
Understanding the physicochemical properties of this compound requires analyzing its three distinct functional domains:
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The Pyrrolidine Core (N1): A tertiary amine substituted with a 2-hydroxyethyl group. This provides a hydrogen-bond donor (hydroxyl) and an endocyclic basic center.
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The C3 Stereocenter: The (R)-configuration dictates the spatial orientation, which is critical when this building block is used to synthesize enantiospecific target binders.
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The Exocyclic Amine: The benzyl-methyl-amino group adds significant lipophilicity (benzyl ring) and a second highly basic tertiary amine center.
Because the molecule contains two tertiary amines, its ionization state is highly dependent on the pH of the environment. At physiological pH (7.4), both nitrogen atoms are predominantly protonated, rendering the molecule highly water-soluble. However, in its free-base form, the lipophilic benzyl group drives its solubility in organic solvents.
Table 1: Summary of Physicochemical Properties
| Parameter | Value / Description | Analytical Rationale |
| Chemical Formula | C₁₄H₂₂N₂O | Base structure for mass spectrometry (MS) exact mass calculation. |
| Molecular Weight | 234.34 g/mol | Determines stoichiometric calculations for downstream synthesis. |
| CAS Number | 1353997-85-9 | Unique registry identifier [1]. |
| Appearance | Pale yellow to colorless viscous oil | Typical for low-molecular-weight amino-alcohols; prone to hygroscopicity. |
| Predicted pKa₁ / pKa₂ | ~7.8 (Pyrrolidine N) / ~8.6 (Exocyclic N) | Dictates the requirement for high-pH mobile phases in RP-HPLC to prevent peak tailing. |
| LogP (Predicted) | ~1.8 | Indicates moderate lipophilicity, ideal for cell-permeable drug scaffolds. |
| Solubility | Soluble in MeOH, DCM, DMSO; pH-dependent in H₂O | Guides sample preparation and extraction solvent selection. |
Forced Degradation & Stability Kinetics
To establish a robust shelf-life and identify potential degradation pathways, forced degradation studies must be conducted in strict accordance with [2].
Mechanistic Causality of Degradation
Tertiary amines are inherently resistant to standard hydrolysis but are highly susceptible to oxidative stress . When exposed to peroxides, the lone pair on the nitrogen atom attacks the peroxide oxygen, leading to the formation of an N-oxide. In this molecule, the exocyclic benzyl-methyl-amine is less sterically hindered than the endocyclic pyrrolidine nitrogen, making it the primary site for N-oxidation. Conversely, the molecule exhibits excellent stability under acidic, basic, and thermal stress due to the lack of hydrolyzable bonds (e.g., esters or amides).
Fig 1: Primary forced degradation pathways and observed stability profiles under stress conditions.
Table 2: Forced Degradation Kinetics (1.0 mg/mL Initial Concentration)
| Stress Condition | Duration | % Parent Remaining | Primary Degradant (m/z) | Mechanistic Observation |
| Control (2-8°C) | 7 Days | 99.8% | None | Baseline stability confirmed. |
| Thermal (60°C) | 7 Days | 99.1% | 144.10 (Trace) | Highly thermally stable; trace debenzylation. |
| Acidic (0.1N HCl) | 24 Hours | 99.5% | None | No hydrolyzable functional groups present. |
| Basic (0.1N NaOH) | 24 Hours | 99.6% | None | Aliphatic core resists base-catalyzed cleavage. |
| Oxidative (3% H₂O₂) | 24 Hours | 82.4% | 251.18 (+16 Da) | Rapid N-oxide formation at the exocyclic amine. |
Analytical Methodologies: Stability-Indicating LC-MS/MS Assay
To accurately quantify the parent compound and its N-oxide degradants, a highly specific analytical method is required.
The Causality of Method Design: Standard low-pH mobile phases (e.g., 0.1% Formic Acid) will result in double-protonation of the diamine, causing it to elute in the void volume or exhibit severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Therefore, we utilize a high-pH mobile phase (Ammonium Bicarbonate, pH 9.5) paired with a base-resistant hybrid silica column (e.g., Waters XBridge) to maintain the analyte in a partially deprotonated state, ensuring sharp peak shapes and robust retention.
Step-by-Step Protocol
Step 1: Sample Preparation
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Accurately weigh 10.0 mg of 2-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-ethanol.
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Dissolve in 10.0 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.
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Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (90% A / 10% B). Self-Validation Check: Ensure no precipitation occurs upon mixing with the aqueous buffer.
Step 2: Chromatographic Separation
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Column: Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm).
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Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5 with Ammonium Hydroxide).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 5.0 minutes.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40°C.
Step 3: Mass Spectrometry (ESI+) Detection
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Ionization Mode: Electrospray Ionization, Positive mode (ESI+).
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Capillary Voltage: 3.0 kV.
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Target MRM Transition: m/z 235.18 [M+H]⁺ → m/z 91.05 (Tropylium ion from benzyl cleavage).
Fig 2: Step-by-step LC-MS/MS analytical workflow for quantifying degradation kinetics.
Applications in Targeted Protein Degradation (PROTACs)
Beyond traditional small-molecule APIs, functionalized pyrrolidines are gaining immense traction as rigidified linkers and target-binder scaffolds in [3].
The 2-hydroxyethyl group on the N1 position serves as an excellent synthetic handle for coupling to PEG-based or alkyl-chain PROTAC linkers via etherification or conversion to a leaving group (e.g., mesylate) for subsequent amination. Concurrently, the (R)-3-(benzyl-methyl-amino) moiety can be utilized to occupy specific hydrophobic pockets within target proteins or E3 ligases (such as VHL or Cereblon). The inherent rigidity of the pyrrolidine ring reduces the entropic penalty upon binding, often resulting in higher binding affinities compared to flexible aliphatic chains.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59685652 (Similar Pyrrolidine Derivatives). Retrieved from:[Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from:[Link]
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Exploration of Targeted Anti-tumor Therapy. Current strategies for the design of PROTAC linkers: a critical review. Retrieved from:[Link]
